molecular formula C8H9NO3 B1456019 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 1305325-22-7

8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

Cat. No.: B1456019
CAS No.: 1305325-22-7
M. Wt: 167.16 g/mol
InChI Key: AFNKAQOIVZKQCJ-UHFFFAOYSA-N
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Description

Chemical Classification and Nomenclature

8-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine belongs to the heterocyclic compound family, specifically classified as a fused bicyclic system incorporating both nitrogen and oxygen heteroatoms. According to the International Union of Pure and Applied Chemistry nomenclature system, the compound features a pyridine ring fused with a 1,4-dioxin ring, creating a tricyclic framework. The systematic name reflects the presence of a methoxy group at the 8-position and the dihydro nature of the dioxin ring portion. The compound exhibits characteristics typical of both pyridine and dioxin chemistry, placing it within the broader category of nitrogen-oxygen heterocycles.

The molecular structure can be described using the Simplified Molecular Input Line Entry System notation as COc1ccnc2OCCOc12, which illustrates the connectivity between the methoxy substituent, the pyridine nitrogen, and the saturated dioxin ring. The International Chemical Identifier representation provides additional structural specificity: InChI=1S/C8H9NO3/c1-10-6-2-3-9-8-7(6)11-4-5-12-8/h2-3H,4-5H2,1H3. This compound falls under the broader classification of aromatic heterocycles, specifically those containing both electron-rich and electron-deficient aromatic systems within the same molecular framework.

Property Value Reference
Chemical Abstracts Service Number 1305325-22-7
Molecular Formula C8H9NO3
Molecular Weight 167.16 g/mol
Molecular Device Language Number MFCD20487011
International Chemical Identifier Key AFNKAQOIVZKQCJ-UHFFFAOYSA-N

Historical Development and Discovery Context

The development of 8-methoxy-2,3-dihydro-dioxino[2,3-b]pyridine emerged from systematic investigations into dioxinopyridine chemistry that began in earnest during the late twentieth century. Research published in 2000 documented synthetic methodologies for accessing 2-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridine derivatives, establishing foundational approaches that would later enable the preparation of the 8-methoxy variant. These early investigations utilized 2-nitro-3-oxiranylmethoxypyridine as a key starting material, employing Smiles rearrangement chemistry to construct the desired heterocyclic framework.

Subsequent developments in the early 2000s expanded the synthetic repertoire for dioxinopyridine systems, with researchers exploring enantioselective preparation methods and developing analytical techniques for structural characterization. The work of Lazar and colleagues in 2005 demonstrated rapid and simple procedures for enantioselective preparation of 2- and 3-substituted 2,3-dihydrodioxino[2,3-b]pyridine derivatives, utilizing capillary electrophoresis with dual-cyclodextrin systems for enantiomeric purity determination. These methodological advances provided the foundation for accessing specific substitution patterns, including the 8-methoxy derivative that represents the subject of current interest.

The historical trajectory of dioxinopyridine research reflects broader trends in heterocyclic chemistry, particularly the drive toward accessing complex molecular architectures through efficient synthetic transformations. The evolution from simple pyridine starting materials to sophisticated fused ring systems demonstrates the maturation of synthetic methodology and the increasing sophistication of target-oriented synthesis in heterocyclic chemistry.

Significance in Heterocyclic Chemistry

8-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine occupies a position of considerable importance within the broader landscape of heterocyclic chemistry, serving multiple roles as both a synthetic target and a building block for more complex molecular architectures. The compound exemplifies the principles of heteroaromatic chemistry, incorporating the electron-deficient pyridine system with the electron-rich dioxin moiety to create a molecule with unique electronic properties. This combination of complementary electronic characteristics provides opportunities for diverse chemical transformations and applications in medicinal chemistry research.

The significance of this compound extends to its role in pharmaceutical research, where heterocyclic scaffolds containing pyridine and oxygen heterocycles have demonstrated considerable therapeutic potential. Pyridine-containing compounds have established track records in drug development, with hundreds of pyridine-based therapeutics appearing in pharmaceutical databases. The incorporation of the dioxin ring system adds additional complexity and potential for fine-tuning biological activity through structural modification. Research has shown that compounds containing the 2,3-dihydrodioxino[2,3-b]pyridine scaffold can serve as versatile platforms for developing novel therapeutic agents.

From a synthetic chemistry perspective, 8-methoxy-2,3-dihydro-dioxino[2,3-b]pyridine represents an important example of successful ring fusion methodology. The compound demonstrates how traditional heterocyclic systems can be combined to create new molecular frameworks with enhanced properties. The presence of multiple heteroatoms and the fused ring architecture provide numerous sites for chemical modification, making it an attractive starting point for library synthesis and structure-activity relationship studies.

Structural Feature Chemical Significance Impact on Properties
Pyridine Ring Electron-deficient aromatic system Enhances water solubility and metal coordination
Dioxin Ring Electron-rich saturated heterocycle Provides conformational flexibility
Methoxy Substituent Electron-donating group Modulates electronic properties and lipophilicity
Fused Ring System Rigid molecular framework Restricts conformational mobility

Properties

IUPAC Name

8-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-10-6-2-3-9-8-7(6)11-4-5-12-8/h2-3H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFNKAQOIVZKQCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=NC=C1)OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Key Reactions

Starting Materials and General Strategy

The synthesis of 8-Methoxy-2,3-dihydro-dioxino[2,3-b]pyridine typically begins with substituted pyridine derivatives, such as 2-nitro-3-oxiranylmethoxypyridine or hydroxy-substituted pyranones. These precursors undergo ring closure and functional group transformations to form the fused dioxinopyridine core.

A common approach involves:

Detailed Synthetic Sequence (Based on Literature)

A representative synthetic route is as follows:

Step Reagents/Conditions Transformation
1 Starting pyridine derivative (e.g., 2-nitro-3-oxiranylmethoxypyridine) Initial substrate
2 Acylation with 2-fluorobenzoyl chloride, Et3N, CH2Cl2, room temperature Formation of ester intermediate
3 Treatment with KCN, Et3N, 18-crown-6, toluene, heating (60-100 °C) Smiles rearrangement and nucleophilic substitution to form fused ring
4 Reaction with amines in AcOH, CF3CH2OH, 110 °C Formation of 2-substituted chromenopyridine derivatives
5 Methylation with trimethyloxonium tetrafluoroborate, followed by aqueous NaOH treatment Introduction of methoxy group at 8-position

This sequence allows the formation of the 2,3-dihydro-dioxino[2,3-b]pyridine core with a methoxy substituent at position 8.

Reaction Conditions and Optimization

  • Acylation is typically performed at room temperature with triethylamine as a base to neutralize HCl formed.
  • Smiles rearrangement and nucleophilic aromatic substitution require heating in toluene with phase transfer catalysts like 18-crown-6 to enhance reaction rates.
  • Cyclization steps often use acidic conditions (e.g., acetic acid) to promote ring closure.
  • Methylation with trimethyloxonium tetrafluoroborate is conducted under mild conditions to selectively methylate the hydroxy group to methoxy.

Yield and Purification

  • The yield of key intermediates varies; for example, the fused ring intermediate after Smiles rearrangement is obtained in about 27% yield.
  • Final products are purified by silica gel column chromatography.
  • Crystallization or precipitation with tert-butyl methyl ether can be used to isolate pure compounds.

Research Findings and Variations

  • Variations in reaction conditions such as temperature, solvent, and catalysts significantly affect product distribution between different isomers of dihydro-dioxinopyridines.
  • Introduction of substituents at different positions on the pyridine ring can be achieved by modifying the starting materials or reaction sequence.
  • The methoxy group at the 8-position is introduced selectively by methylation of hydroxy precursors, which can also be demethylated back to hydroxy if needed.

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Outcome/Notes
1 Acylation 2-Fluorobenzoyl chloride, Et3N, CH2Cl2 Ester intermediate formation
2 Smiles rearrangement KCN, Et3N, 18-crown-6, toluene, heat Formation of fused dioxinopyridine core
3 Amination/Cyclization Amines, AcOH, CF3CH2OH, 110 °C 2-Substituted chromenopyridine derivatives
4 Methylation Trimethyloxonium tetrafluoroborate, NaOH Introduction of 8-methoxy group
5 Purification Silica gel chromatography, crystallization Isolation of pure product

Chemical Reactions Analysis

8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the dioxino-pyridine core structure.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity
Research has indicated that derivatives of 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine exhibit antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .

2. Anticancer Properties
The compound has shown promising results in anticancer studies. In vitro assays revealed that it can inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Further investigations are needed to elucidate the specific pathways involved .

3. Neuroprotective Effects
Recent studies suggest that this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases. Its ability to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells has been highlighted in preliminary research .

Material Science Applications

1. Polymer Synthesis
this compound is being explored as a monomer for synthesizing novel polymers with enhanced thermal and mechanical properties. Its unique structure allows for the formation of cross-linked networks that could be beneficial in various industrial applications .

2. Coatings and Adhesives
The compound's reactivity makes it suitable for developing advanced coatings and adhesives. Its incorporation into formulations can improve adhesion properties and resistance to environmental factors such as moisture and temperature fluctuations .

Synthetic Intermediate

As a synthetic intermediate, this compound plays a crucial role in the synthesis of other complex organic molecules. Its ability to undergo various chemical transformations allows chemists to create diverse compounds for pharmaceutical and industrial applications.

Case Studies

Study Focus Findings Reference
Antimicrobial ActivityEffective against multiple bacterial strains; potential for antibiotic development
Anticancer PropertiesInhibits cancer cell proliferation; induces apoptosis
Neuroprotective EffectsModulates neurotransmitter levels; reduces oxidative stress
Polymer SynthesisForms cross-linked networks; enhances thermal/mechanical properties
Coatings and AdhesivesImproves adhesion properties; resistant to environmental factors

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound’s dioxino-pyridine structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Lipophilicity

The position and nature of substituents significantly impact biological activity and physicochemical properties. Key examples include:

Compound Substituent Position clogP Biological Activity Reference
8-Methoxy derivative 8 3.6–5.0 Modest anti-TB activity
6-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 6 N/A Intermediate for further functionalization
7-Chloro-8-methanol derivative 7 (Cl), 8 (CH₂OH) N/A Reactivity for pharmaceutical synthesis
8-Piperazinyl derivative 8 N/A High affinity for 5-HT receptors
  • Positional Effects : The 8-methoxy group introduces polarity, reducing lipophilicity compared to 7-chloro or 8-piperazinyl analogs. This polarity correlates with attenuated anti-TB activity but enhances compatibility with polar biological targets like serotonin receptors .
  • Lipophilicity vs. Activity: Benzo[d][1,3]dioxoles (e.g., compounds 55, 56 in ) with lipophilic substituents retain higher anti-TB potency than polar dioxinopyridines, highlighting a trade-off between clogP and efficacy .

Functional Group Modifications

Functionalization of the core structure diversifies applications:

Boronic Acid Pinacol Ester (CAS 1309980-14-0)
  • Structure : 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl) substitution.
  • Application : Key intermediate in Suzuki-Miyaura couplings for pharmaceuticals and agrochemicals. The boronic ester enhances reactivity for cross-coupling reactions .
Hydroxymethyl and Halogen Derivatives
  • 7-Chloro-8-methanol (CAS 1346447-14-0): The hydroxymethyl group enables further derivatization (e.g., esterification), while chlorine enhances electrophilicity for nucleophilic substitutions .
  • 7-Chloro-8-iodo derivative (CAS 1305324-52-0) : Iodine serves as a leaving group in palladium-catalyzed reactions, useful in radiotracer synthesis .
Piperazinyl Derivatives
  • 8-Piperazinyl substitution : Enhances binding to serotonin receptors (5-HT₄, 5-HT₆, 5-HT₇) due to the basic nitrogen in piperazine, which facilitates hydrogen bonding with receptor sites .

Pharmacological Profiles

  • Anti-Tubercular Activity : Polar 8-methoxy and furopyridine analogs exhibit modest MIC values (>1 µM) compared to lipophilic benzo[d][1,3]dioxoles (MIC <0.1 µM) .
  • Serotonin Receptor Binding: 8-Piperazinyl derivatives show nanomolar affinity for 5-HT₄/₆/₇ receptors, making them candidates for neurological disorders .
  • Radiotracer Potential: Derivatives like (2R)-hydroxymethyl-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are precursors for ¹¹C-labeled GPR84 imaging agents .

Key Research Findings

Polarity-Activity Trade-off : Polar substituents (e.g., methoxy, hydroxymethyl) reduce anti-TB efficacy but improve selectivity for CNS targets .

Stereochemical Considerations : Smiles rearrangement proceeds with retention of configuration, critical for enantioselective synthesis of pharmacologically active isomers .

Versatility in Drug Discovery : The core structure serves as a privileged scaffold for anti-infectives, CNS drugs, and radiopharmaceuticals .

Biological Activity

8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine (CAS No. 1305325-22-7) is a heterocyclic compound characterized by its unique dioxin and pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of cancer therapy.

  • Empirical Formula : C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • SMILES Notation : COc1ccnc2OCCOc12
  • InChI Key : AFNKAQOIVZKQCJ-UHFFFAOYSA-N

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the compound's activity using the MTT assay against several human cancer cell lines, including:

  • HCT-116 (colon cancer)
  • HepG-2 (liver cancer)
  • MCF-7 (breast cancer)

The results demonstrated selective cytotoxicity towards liver and colon cancer cells while showing limited activity against breast cancer cells. This selectivity suggests a potential for targeted therapeutic applications in treating specific types of cancer .

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and induce apoptosis in sensitive cancer cells.
  • Docking Studies : Computational docking studies have indicated that this compound could interact with key proteins involved in tumor growth and survival pathways .

Case Studies and Research Findings

A notable study synthesized several derivatives of pyridine compounds and assessed their biological activities. Among these derivatives, some exhibited IC₅₀ values indicating effective inhibition of cell viability in various cancer types:

CompoundCell LineIC₅₀ (μM)Activity Type
8-Methoxy DerivativeHCT-1165.0Antiproliferative
8-Methoxy DerivativeHepG-24.5Antiproliferative
8-Methoxy DerivativeMCF-7>10Low activity

These findings highlight the potential of this compound as a candidate for further development in anticancer therapies .

Q & A

Q. What are the standard synthetic routes for 8-methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine, and how can reaction conditions be optimized?

The synthesis of fused dioxino-pyridine derivatives often involves multi-step protocols. For example, analogous compounds like diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) were synthesized via a one-pot two-step reaction using NaH, TsCl, and Pd(PPh₃)₄ as catalysts . Key optimization parameters include:

  • Temperature control : Reactions often require precise thermal conditions (e.g., 105°C for cross-coupling steps).
  • Catalyst selection : Pd(PPh₃)₄ is critical for Suzuki-Miyaura coupling to introduce aryl groups .
  • Purification : Column chromatography and recrystallization (e.g., using ethanol) are standard for isolating pure products .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound derivatives?

  • ¹H NMR : Methoxy groups (e.g., 8-OCH₃) resonate as singlets at δ ~3.8–4.0 ppm. Protons on the dihydro-dioxine ring show splitting patterns between δ 4.2–5.0 ppm due to adjacent oxygen atoms .
  • IR : Stretching vibrations for C-O-C (dioxane ring) appear at 1100–1250 cm⁻¹, while pyridine C=N absorbs near 1600 cm⁻¹ .
  • HRMS : Accurate mass analysis (e.g., [M+H]⁺) confirms molecular formulas, with deviations <5 ppm ensuring structural integrity .

Advanced Research Questions

Q. What strategies resolve contradictions in reactivity data for dioxino-pyridine derivatives under varying substituent patterns?

Contradictions in reactivity (e.g., unexpected regioselectivity or byproduct formation) can arise from steric or electronic effects. For example:

  • Electron-withdrawing groups (EWGs) : Nitro or cyano substituents (e.g., at position 7) enhance electrophilic substitution but may deactivate adjacent positions .
  • Steric hindrance : Bulky groups (e.g., phenethyl) can block access to reactive sites, necessitating alternative catalysts or solvents .
  • Mechanistic studies : Isotopic labeling (e.g., ¹⁸O tracing in dioxane rings) or computational modeling (DFT) can clarify reaction pathways .

Q. How can structure-activity relationship (SAR) studies guide the design of 8-methoxy-dioxino-pyridine analogs with enhanced bioactivity?

SAR studies focus on modifying:

  • Methoxy position : Shifting the methoxy group from position 8 to 7 alters π-π stacking with biological targets (e.g., kinases) .
  • Ring saturation : Fully saturated dihydro-dioxine rings improve metabolic stability but may reduce binding affinity .
  • Heteroatom substitution : Replacing oxygen with sulfur (e.g., thieno-dioxine analogs) modulates electronic properties and solubility .

Q. What computational methods are effective for predicting the physicochemical properties of 8-methoxy-dioxino-pyridine derivatives?

  • Molecular docking : Software like AutoDock Vina predicts binding modes with targets (e.g., enzymes or receptors) using crystal structures from the PDB .
  • ADMET prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic clearance based on substituent effects .
  • DFT calculations : Gaussian or ORCA optimizes geometries and calculates frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Methodological Challenges and Solutions

Q. How to address low yields in the final cyclization step of dioxino-pyridine synthesis?

Low yields often stem from competing side reactions. Mitigation strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF or DMSO) stabilize intermediates during cyclization .
  • Catalyst screening : Transition metals (e.g., CuI or Pd(OAc)₂) can accelerate ring closure .
  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency by enhancing thermal energy transfer .

Q. How to validate the purity of 8-methoxy-dioxino-pyridine derivatives for pharmacological assays?

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention times should match standards with ≥95% purity .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.4%) .
  • X-ray crystallography : Single-crystal structures definitively confirm molecular conformation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Reactant of Route 2
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8-Methoxy-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

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